Fmoc-phe(3-I)-OH

Description

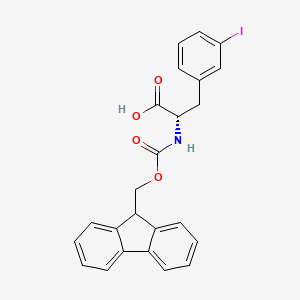

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKOJXLIQFVOGC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673991 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210282-31-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-3-iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Phe(3-I)-OH for Researchers and Drug Development Professionals

Introduction: The Strategic Incorporation of Iodinated Phenylalanine in Advanced Peptide Synthesis

In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids is a cornerstone for the development of novel therapeutics with enhanced properties. Among these, Fmoc-L-3-iodophenylalanine, or Fmoc-Phe(3-I)-OH, has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on leveraging its unique characteristics in solid-phase peptide synthesis (SPPS) for the creation of sophisticated peptide-based molecules. The strategic placement of an iodine atom on the phenyl ring of phenylalanine offers a trifecta of advantages: it serves as a versatile synthetic handle for post-synthesis modifications, a valuable tool for radio-labeling in diagnostic and therapeutic applications, and a means to modulate peptide conformation and binding affinity. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this unique amino acid derivative.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in peptide synthesis. These properties dictate its solubility, reactivity, and stability under various experimental conditions.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid | [1] |

| CAS Number | 210282-31-8 | [1] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1] |

| Molecular Weight | 513.32 g/mol | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 135-139 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D25 = -19 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C, protected from light | [1] |

Solubility: Similar to other Fmoc-protected amino acids, this compound is generally insoluble in water. It exhibits good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Synthesis of the Core Building Block: 3-Iodo-L-phenylalanine

The journey to incorporating 3-iodophenylalanine into a peptide begins with the synthesis of the unprotected amino acid. A common and effective method for the direct iodination of L-phenylalanine involves electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Iodo-L-phenylalanine

This protocol is based on established methods for the iodination of aromatic amino acids.

Materials:

-

L-Phenylalanine

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Sodium sulfite

-

Ammonium hydroxide

-

Diethyl ether

-

Ethanol

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, dissolve L-phenylalanine in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Iodination: Add a stoichiometric amount of iodine and periodic acid to the solution. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium sulfite to reduce any excess iodine.

-

Precipitation: The pH of the solution is carefully adjusted with ammonium hydroxide to the isoelectric point of 3-iodo-L-phenylalanine to induce precipitation.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and then recrystallized from an ethanol/water mixture to yield pure 3-iodo-L-phenylalanine.

Fmoc Protection of 3-Iodo-L-phenylalanine

The subsequent step involves the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for Fmoc-based SPPS.

Experimental Protocol: Synthesis of this compound

This protocol follows the general procedure for Fmoc protection of amino acids.

Materials:

-

3-Iodo-L-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve 3-iodo-L-phenylalanine in an aqueous solution of sodium carbonate.

-

Fmocylation: A solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane is added dropwise to the amino acid solution at 0 °C. The reaction is then stirred at room temperature for several hours.

-

Work-up: The reaction mixture is washed with diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified with HCl to a pH of approximately 2, leading to the precipitation of the Fmoc-protected amino acid.

-

Extraction and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is seamlessly integrated into standard Fmoc-SPPS protocols. However, an understanding of the nuances of its coupling and deprotection is crucial for achieving high-purity peptides.

Logical Workflow for SPPS using this compound

Caption: Standard workflow for incorporating this compound in SPPS.

Detailed Experimental Protocols for SPPS

Fmoc Deprotection: The Fmoc group is reliably removed using standard conditions.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with the deprotection solution for 3 minutes.

-

Drain the solution.

-

Treat the resin again with the deprotection solution for 10-15 minutes.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Coupling of this compound: Standard coupling reagents are effective for the incorporation of this compound. The choice of reagent can be guided by the complexity of the sequence and the potential for steric hindrance.

Materials:

-

Deprotected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (6 equivalents)

-

DMF

Procedure:

-

Pre-activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[4]

Reactivity and Stability Considerations: The carbon-iodine bond in 3-iodophenylalanine is generally stable under standard Fmoc-SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails.[5] However, care should be taken to avoid prolonged exposure to strong nucleophiles or reducing agents that could potentially cleave the C-I bond.

Characterization of this compound

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.9 ppm), the α-proton of the amino acid (around 4.2-4.5 ppm), and the β-protons (around 3.0-3.2 ppm). The aromatic protons of the 3-iodophenyl ring will appear as a distinct pattern in the aromatic region, shifted compared to the unsubstituted phenylalanine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the carbonyl carbon of the carboxylic acid (around 173 ppm), the carbons of the Fmoc group, and the carbons of the 3-iodophenylalanine side chain. The carbon atom attached to the iodine will exhibit a characteristic downfield shift.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 514.0, and the [M+Na]⁺ ion at m/z 536.0.

Advanced Applications in Drug Discovery and Chemical Biology

The incorporation of 3-iodophenylalanine into peptides opens up a wide array of possibilities for advanced applications.

Post-Synthetical Modification via Cross-Coupling Reactions

The iodine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the late-stage diversification of peptides, enabling the introduction of a wide range of functional groups to fine-tune biological activity, improve pharmacokinetic properties, or attach imaging agents.[6]

Caption: Suzuki-Miyaura coupling on an iodinated peptide.

Radiolabeling for Imaging and Therapy

The presence of the stable iodine atom allows for isotopic exchange reactions to introduce radioactive iodine isotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I. This enables the development of radiolabeled peptides for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for targeted radionuclide therapy.[1]

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern peptide chemist. Its well-defined physicochemical properties, straightforward incorporation into SPPS workflows, and the unique reactivity of the iodine substituent make it an invaluable building block for the synthesis of complex and functional peptides. From enabling late-stage diversification through cross-coupling reactions to facilitating the development of radiolabeled diagnostics and therapeutics, the strategic use of this compound is poised to continue to drive innovation in drug discovery and chemical biology. This guide has provided a comprehensive overview of its synthesis, properties, and applications, empowering researchers to confidently and effectively utilize this important non-canonical amino acid in their synthetic endeavors.

References

Introduction: The Strategic Value of Iodinated Phenylalanine in Peptide Science

An In-Depth Technical Guide to Fmoc-Phe(3-I)-OH: Synthesis, Properties, and Application

In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. Among these, halogenated derivatives of phenylalanine offer a powerful toolkit for enhancing proteolytic stability, refining receptor binding affinity, and introducing unique chemical handles for further modification. This guide focuses on Nα-Fmoc-3-iodo-L-phenylalanine (this compound), a versatile building block whose strategic importance is underscored by the unique properties of the iodine atom.

The presence of iodine at the meta-position of the phenyl ring is not a trivial substitution. It introduces significant steric bulk and alters the electronic properties of the side chain, which can profoundly influence peptide conformation and interaction with biological targets.[1][2] Furthermore, the carbon-iodine bond serves as a versatile reactive site for post-synthetic modifications, most notably for palladium-catalyzed cross-coupling reactions. Critically, it also provides a site for the introduction of radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making this compound an invaluable precursor for developing radiolabeled peptides for molecular imaging and targeted radiotherapy.[1][2][3]

This document provides a comprehensive overview of this compound, from its core chemical properties and synthesis to detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals seeking to leverage this unique reagent to advance their scientific objectives.

Core Physicochemical Properties

A foundational understanding of a reagent's properties is critical for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3-iodo-L-phenylalanine | [1] |

| Synonyms | Fmoc-L-3-iodophenylalanine, this compound | [1][2] |

| CAS Number | 208463-93-4 | [4] |

| Molecular Formula | C₂₄H₂₀INO₄ | N/A |

| Molecular Weight | 529.33 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Primary Application | Building block for Solid-Phase Peptide Synthesis (SPPS) | [1] |

| Key Features | Fmoc N-terminal protection, Iodine handle for modification/radiolabeling | [1][5] |

| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) | N/A |

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the regioselective iodination of the L-phenylalanine scaffold, followed by the protection of the α-amino group with the Fmoc moiety.

Stage 1: Synthesis of 3-iodo-L-phenylalanine

The direct iodination of L-phenylalanine presents a regioselectivity challenge. The alkyl side chain is an ortho-, para-directing group. Direct oxidative iodination methods, while effective, often yield the para-substituted product (4-iodo-L-phenylalanine) as the major isomer.[6] Achieving high yields of the meta-substituted isomer requires specific strategies, such as starting from a meta-substituted precursor or employing advanced catalytic methods. An alternative, well-established approach for halogenating aromatic rings is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[6]

While a specific, high-yield protocol for 3-iodination is beyond the scope of this guide, the general principle involves electrophilic aromatic substitution where reaction conditions are optimized to favor the meta-product.

Stage 2: N-Fmoc Protection

Once 3-iodo-L-phenylalanine is obtained, the protection of its α-amino group is a straightforward and high-yielding reaction. The most common method involves the reaction of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloride (Fmoc-Cl), under basic aqueous conditions.[5][][8] The base, typically sodium carbonate or sodium bicarbonate, deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Fmoc reagent.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for N-Fmoc Protection

This protocol is a standard method adapted for the Fmoc protection of 3-iodo-L-phenylalanine.[8]

-

Dissolution: Dissolve 3-iodo-L-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 equivalents) dissolved in a minimal amount of dioxane or acetone.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. Monitor reaction completion by TLC.

-

Work-up: Dilute the mixture with water and perform a wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Acidification: Carefully acidify the aqueous layer to a pH of 2-3 using cold, dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.

-

Extraction & Purification: Extract the precipitated product using ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into the standard Fmoc-based SPPS workflow.[1] The Fmoc group provides temporary N-terminal protection and is selectively removed under mild basic conditions, typically with piperidine, which leaves acid-labile side-chain protecting groups intact.[5]

Caption: The core cyclical workflow of Fmoc-based SPPS.

Experimental Protocol: Manual SPPS Cycle for Incorporating this compound

This protocol outlines a general cycle on a 0.1 mmol scale using a standard resin like Rink Amide.[8][9]

-

Resin Preparation: If starting, swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the solvent from the resin (which has a peptide chain with an N-terminal Fmoc group).

-

Add a solution of 20% piperidine in DMF. Agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete deprotection.

-

Drain the solution.

-

-

Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. This step is critical to prevent side reactions. Perform a minimum of 5-7 washes with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound. Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or HOBt/DIC, see table below) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture. Allow it to react for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected, washed resin.

-

Agitate the reaction for 1-2 hours at room temperature. The steric bulk of the iodine may slightly slow the reaction; if a coupling test (e.g., Kaiser test) is positive, a second coupling (double coupling) may be required.[9]

-

-

Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to remove all excess reagents.

-

Repeat: The resin is now ready for the next cycle, starting again with Step 2 (Fmoc Deprotection).

Key Applications and Strategic Considerations

The utility of this compound extends across several domains of chemical biology and drug discovery.

-

Drug Development: The introduction of 3-iodo-phenylalanine can enhance the metabolic stability of a peptide by sterically shielding adjacent peptide bonds from enzymatic cleavage. This can lead to improved pharmacokinetic profiles. It is a valuable tool in structure-activity relationship (SAR) studies to probe binding pockets for steric and electronic tolerance.[1][2]

-

Radiolabeling and Imaging: The iodine atom is a prime site for introducing iodine radioisotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) via halogen exchange or other radiolabeling techniques.[3] This allows for the creation of peptide-based radiopharmaceuticals for diagnostic imaging (PET, SPECT) or targeted radionuclide therapy.[1]

-

Protein Engineering & Cross-Coupling: The C-I bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the post-synthetic modification of the peptide to introduce complex moieties, fluorescent tags, or cross-linkers.[4]

-

Genetic Code Expansion: 3-Iodo-L-phenylalanine can be used as an unnatural amino acid in engineered biological systems to create proteins with novel functions.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 4. 3-iodo-L-phenylalanine | GCE4All Knowledge Base [gce4all.org]

- 5. chempep.com [chempep.com]

- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

3-Iodophenylalanine in Peptide Design: A Technical Guide for Advanced Applications

Abstract: The strategic incorporation of non-natural amino acids has become a cornerstone of modern peptide science, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Among these, 3-iodophenylalanine (3-I-Phe) has emerged as a uniquely versatile tool for researchers, scientists, and drug development professionals. Its applications span from solving complex protein structures and enabling sensitive bioimaging to identifying novel drug targets. This in-depth technical guide provides a comprehensive overview of the synthesis, incorporation, and multifaceted applications of 3-I-Phe in peptide design. It offers field-proven insights and detailed experimental protocols to empower researchers to leverage the full potential of this powerful amino acid derivative.

Introduction: The Strategic Advantage of Non-Natural Amino Acids in Peptide Science

Beyond the Canonical 20: Expanding the Chemical Toolbox

Peptides are fundamental to a vast array of biological processes and represent a significant class of therapeutics.[1] However, peptides composed solely of the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and limited structural diversity. The incorporation of unnatural amino acids, like halogenated phenylalanines, provides a powerful strategy to overcome these challenges.[2] These modifications can introduce unique steric and electronic properties, enhance resistance to enzymatic degradation, and modulate biological activity, thereby expanding the developability of peptide-based drugs.[2]

Introducing 3-Iodophenylalanine (3-I-Phe): A Versatile Tool

3-Iodo-L-phenylalanine is an analog of phenylalanine where an iodine atom is substituted at the meta-position of the phenyl ring.[3] This seemingly simple modification imbues the amino acid with a suite of powerful properties that are highly advantageous in peptide design.

-

Physicochemical Properties: The iodine atom is large and electron-dense, making it an excellent heavy atom for X-ray crystallography.[4][5] Its various isotopes serve as powerful labels for radioimaging and radiotherapy.[6][7] Furthermore, the carbon-iodine bond can be photolytically cleaved, enabling photo-crosslinking studies.[8]

-

Key Applications Overview: The unique characteristics of 3-I-Phe have led to its use in several key areas of peptide research:

-

Structural Biology: As a heavy atom for phasing in X-ray crystallography.[4]

-

Radiolabeling: For Single-Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and targeted radiotherapy by using its radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[6][7][9]

-

Photo-Crosslinking: To identify and map peptide-protein interactions.

-

Synthesis and Incorporation of 3-Iodophenylalanine

The utility of 3-I-Phe in peptide design begins with its efficient synthesis and incorporation into the peptide chain. The most common approach for peptide synthesis is the automated solid-phase peptide synthesis (SPPS) method, which relies on building the peptide sequence on an insoluble resin support.[1][10]

Chemical Synthesis of Fmoc-L-3-iodophenylalanine

For use in the prevalent Fmoc-based SPPS, 3-I-Phe must be protected at its N-terminus with the fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-L-3-iodophenylalanine is commercially available from various suppliers, but can also be synthesized in the lab. The synthesis typically involves the reaction of L-3-iodophenylalanine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-iodophenylalanine serves as a key building block in SPPS, allowing for its precise placement within a peptide sequence.[11][12] The process follows the standard SPPS cycle of deprotection, coupling, and washing.[1][13]

Caption: General workflow for incorporating Fmoc-3-I-Phe during solid-phase peptide synthesis.

-

Coupling Reagents: Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are effective for coupling Fmoc-L-3-iodophenylalanine.[14] Due to the steric bulk of the iodine atom, extended coupling times or double coupling may be necessary to ensure complete reaction.

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin.

-

Stability: The C-I bond is generally stable to the repetitive mild basic conditions (piperidine) for Fmoc removal and the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[10]

Applications in Structural Biology and Peptide Engineering

Phasing Tool in X-ray Crystallography

A major bottleneck in determining the three-dimensional structure of a protein or peptide by X-ray crystallography is the "phase problem".[15] The diffraction pattern provides the amplitudes of the scattered X-rays, but the phase information, which is essential for reconstructing the electron density map, is lost.[15][16]

The incorporation of heavy atoms into the crystal provides a means to solve the phase problem through methods like Multiple Isomorphous Replacement (MIR) or Single-wavelength Anomalous Dispersion (SAD).[5][17] The high electron density of the iodine atom in 3-I-Phe makes it an excellent "phasing atom". It scatters X-rays strongly, creating measurable differences in the diffraction pattern that can be used to determine the initial phases and ultimately solve the structure.[4]

Radiolabeling with Iodine Isotopes for Imaging and Therapy

The presence of a stable iodine atom on 3-I-Phe provides a unique handle for introducing radioactive iodine isotopes, transforming a peptide into a powerful tool for nuclear medicine.[6][7] This approach is often preferred over direct radioiodination of tyrosine residues, as it avoids potential oxidation of sensitive amino acids and ensures site-specific labeling.[9][18]

Introduction to Radioiodination

Radioiodination of peptides containing 3-I-Phe is typically achieved via an isotopic exchange reaction, where the stable ¹²⁷I atom is swapped for a radioactive isotope such as ¹²³I, ¹²⁵I, or ¹³¹I. This method preserves the peptide's structure and function, as the chemical modification is minimal.[9]

¹²³I / ¹²⁵I for SPECT and Autoradiography

Iodine-123 and Iodine-125 are gamma-emitting isotopes used for diagnostic imaging.[6][7][19]

-

¹²³I: With its short half-life (13.2 hours) and favorable gamma energy, it is ideal for in vivo imaging with SPECT.[9]

-

¹²⁵I: Its longer half-life (59.4 days) makes it suitable for in vitro applications like radioimmunoassays and autoradiography.[6][7][19]

The Chloramine-T method is a widely used oxidative procedure for radioiodination.[20] It oxidizes the radioactive iodide (I⁻) to a more reactive electrophilic species (I⁺) that can then be incorporated into the peptide.[9][20]

Materials:

-

Peptide containing 3-I-Phe

-

Na¹²⁵I (or other radioiodide)

-

Chloramine-T solution (e.g., 0.4 mg/mL in water)[21]

-

Sodium metabisulfite solution (e.g., 0.6 mg/mL in water) to quench the reaction[21]

-

Phosphate buffer (0.5 M, pH 7.5)[21]

-

Purification column (e.g., PD-10)[21]

Step-by-Step Methodology:

-

In a shielded fume hood, combine the peptide solution with the phosphate buffer in a microcentrifuge tube.

-

Add the Na¹²⁵I solution (e.g., 1 mCi) to the peptide mixture.[21]

-

Initiate the reaction by adding the Chloramine-T solution. Mix gently.[21]

-

Allow the reaction to proceed for a short duration, typically 60 seconds.[21] The time is critical to prevent oxidative damage to the peptide.[18]

-

Quench the reaction by adding the sodium metabisulfite solution.[21]

-

Purify the radiolabeled peptide from unreacted iodide and other reagents using a desalting column (e.g., PD-10).

-

Assess radiochemical purity and specific activity using techniques like radio-TLC or radio-HPLC.

Caption: Experimental workflow for identifying protein targets using a 3-I-Phe peptide.

-

Incubation: Incubate the 3-I-Phe-containing peptide with the biological sample (e.g., cell lysate, purified protein) to allow for binding. This is typically done on ice to minimize non-specific interactions.

-

Irradiation: Expose the sample to UV light at a specific wavelength (e.g., 310 nm) for a defined period (e.g., 5-15 minutes) to induce crosslinking. [8]3. Analysis: Separate the resulting proteins by SDS-PAGE. The covalently linked peptide-protein complex will appear as a new band with a higher molecular weight.

-

Identification: Excise the new band from the gel and use mass spectrometry (e.g., LC-MS/MS) to identify the protein that has been crosslinked to the peptide. Alternatively, if a candidate protein is suspected, Western blotting can be used for confirmation.

Conclusion: The Expanding Role of 3-Iodophenylalanine in Drug Discovery

3-Iodophenylalanine is far more than a simple modified amino acid; it is a multi-functional chemical tool that provides solutions to several critical challenges in peptide science and drug discovery. From elucidating three-dimensional structures and enabling highly sensitive imaging to identifying novel therapeutic targets, the applications of 3-I-Phe are both broad and impactful. As peptide-based therapeutics continue to gain prominence, the strategic use of versatile building blocks like 3-iodophenylalanine will be indispensable for developing the next generation of targeted and effective medicines.

References

- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 2. nbinno.com [nbinno.com]

- 3. 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phasing in iodine for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Use of radioiodine in nuclear medicine-A brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. solid phase peptide synthesis [biosyn.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. people.bu.edu [people.bu.edu]

- 16. ruppweb.org [ruppweb.org]

- 17. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isotopes of iodine - Wikipedia [en.wikipedia.org]

- 20. portlandpress.com [portlandpress.com]

- 21. gropep.com [gropep.com]

Harnessing the Power of the Heavy Atom: A Guide to the Applications of Iodinated Phenylalanine in Biochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a single hydrogen atom with iodine on the phenyl ring of phenylalanine creates a remarkably versatile tool for biochemical and pharmaceutical research. This non-canonical amino acid, iodinated phenylalanine, retains the fundamental biochemical identity of its parent, allowing it to participate in biological processes, yet it is endowed with unique physical properties that can be exploited for structural biology, molecular interaction analysis, and theranostics. The heavy iodine atom serves as a powerful anomalous scatterer for X-ray crystallography, a spectroscopic probe for studying protein dynamics, and a site for introducing radioisotopes for imaging and therapeutic applications. This guide provides an in-depth exploration of the core applications of iodinated phenylalanine, detailing the underlying principles, field-proven experimental protocols, and the causal logic behind methodological choices, empowering researchers to effectively integrate this powerful analog into their discovery and development workflows.

Introduction: The Unique Utility of an Iodinated Amino Acid

Phenylalanine is a crucial amino acid, often found buried within the hydrophobic core of proteins, playing a significant role in defining protein structure and stability. By replacing a hydrogen atom on the phenyl ring with an iodine atom—most commonly at the para-position to create 4-iodo-L-phenylalanine—we generate an analog that is sterically similar to phenylalanine but possesses a "heavy atom" with a large electron cloud.

This simple modification has profound implications:

-

Minimal Structural Perturbation: The iodine atom, while large, is often accommodated within protein structures without significant disruption to the overall fold, a critical feature for studying native-like conformations.[1]

-

Anomalous Scattering: Iodine is an excellent anomalous scatterer of X-rays, a property that is invaluable for solving the phase problem in X-ray crystallography.[2][3]

-

Spectroscopic Handle: The presence of iodine can influence the spectroscopic properties of nearby fluorophores, such as tryptophan, making it a useful probe for studying binding events and conformational changes.[4]

-

Radiolabeling Potential: A variety of iodine radioisotopes can be incorporated, enabling applications ranging from PET/SPECT imaging to targeted radionuclide therapy.[5][6]

The successful application of iodinated phenylalanine hinges on its efficient and site-specific incorporation into a target protein. This guide will first explore the methods for achieving this, followed by a detailed examination of its principal applications.

Site-Specific Incorporation: Placing the Probe with Precision

The power of iodinated phenylalanine is maximized when it can be placed at a specific, predetermined site within a protein. This is primarily achieved by hijacking the cell's translational machinery using amber (TAG) stop codon suppression technology.[1]

Core Principle: Orthogonal Translation Systems

The methodology requires two key components delivered on a plasmid, separate from the plasmid containing the target gene:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges iodophenylalanine, but not any of the 20 canonical amino acids.

-

An Orthogonal Suppressor tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the amber (TAG) stop codon. This tRNA is not recognized by any of the cell's native synthetases but is a substrate for the orthogonal aaRS.

When the target gene, which has been mutated to contain a TAG codon at the desired position, is expressed in a cell containing this orthogonal pair and supplemented with iodophenylalanine, the ribosome pauses at the TAG codon, the orthogonal tRNA delivers the iodophenylalanine, and protein synthesis continues.[1][7]

Experimental Workflow: Site-Specific Incorporation in E. coli

The following protocol outlines a general procedure for expressing a protein containing site-specifically incorporated 4-iodo-L-phenylalanine in E. coli.

Caption: Workflow for site-specific incorporation of 4-iodo-L-phenylalanine.

Step-by-Step Methodology:

-

Mutagenesis: Using a standard site-directed mutagenesis kit (e.g., QuikChange), introduce an amber stop codon (TAG) at the desired amino acid position in your protein's expression vector. Verify the mutation by DNA sequencing.

-

Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids: your mutated gene of interest and a plasmid containing the orthogonal synthetase/tRNA pair (e.g., pEVOL-p-iodoF). Plate on LB-agar with appropriate antibiotics for selection of both plasmids (e.g., ampicillin and chloramphenicol).

-

Starter Culture: Inoculate a single colony into 20-50 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The next day, use the starter culture to inoculate 1 L of LB medium containing the same antibiotics. Add 4-iodo-L-phenylalanine to a final concentration of 1-2 mM (approx. 0.3-0.6 g/L). Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Induction: Induce protein expression by adding 1 mM IPTG (to induce the T7 promoter for the target gene) and 0.02% L-arabinose (to induce the araBAD promoter for the synthetase gene on the pEVOL plasmid).

-

Expression and Harvest: Reduce the temperature to 30°C and allow the protein to express overnight. Harvest the cells by centrifugation.

-

Purification and Verification: Purify the protein using standard chromatographic techniques. The most crucial step is to verify successful incorporation and its fidelity. This is best accomplished by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the intact protein or a digested peptide fragment containing the target site.[7]

Application in Structural Biology: Phasing the Unphasable

Determining the three-dimensional structure of a protein by X-ray crystallography requires solving the "phase problem"—the fact that diffraction experiments measure wave intensities but lose their phase information.[3] Iodinated phenylalanine provides a powerful solution.

Single-Wavelength Anomalous Dispersion (SAD) Phasing

The core principle of SAD phasing relies on the phenomenon of anomalous scattering. When X-rays interact with electrons, they are scattered. For heavy atoms like iodine, if the X-ray energy is near an absorption edge, some X-rays are absorbed and re-emitted with a slight phase shift. This small, measurable difference in scattering (the anomalous signal) can be used to locate the heavy atom in the crystal lattice, which in turn provides the phase information needed to calculate an initial electron density map.[2][3]

Why Iodophenylalanine is a Superior Choice:

The key advantage of iodine is that it provides a significant anomalous signal (f'' = 6.8 e⁻) at the copper Kα wavelength (1.54 Å), which is the standard wavelength produced by in-house X-ray diffractometers.[2][3] This allows many structures to be solved without the need for synchrotron access, which is often required for other heavy atoms like selenium (in selenomethionine) that have absorption edges at different energies.[1][2] The ability to site-specifically place the iodine atom provides precise control for phasing experiments.

Caption: Simplified workflow for SAD phasing using iodophenylalanine.

Probing Structure and Dynamics with NMR

While not as common as fluorinated amino acids, iodophenylalanine can also serve as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy. The large iodine atom influences the local electronic environment, causing detectable chemical shift perturbations on neighboring nuclei. This can be used to:

-

Confirm binding interfaces.

-

Monitor conformational changes upon ligand binding.

-

Provide distance restraints for structure calculations.

Application in Molecular Interaction Studies

Understanding how proteins interact with peptides and other binding partners is fundamental to cell biology. Iodophenylalanine can be used as a spectroscopic probe to characterize these interactions in solution.[4][8]

Fluorescence Quenching

Many proteins contain tryptophan residues, which are intrinsically fluorescent. The fluorescence of tryptophan is highly sensitive to its local environment. Iodine is a heavy atom known to be an efficient collisional quencher of tryptophan fluorescence.[4] This phenomenon can be exploited to study protein-peptide binding.

Experimental Design:

-

A peptide is synthesized with iodophenylalanine at a specific position.

-

The target protein contains a tryptophan residue at or near the peptide binding site.

-

Upon binding, the iodophenylalanine is brought into close proximity with the tryptophan.

-

This proximity leads to a quenching (decrease) of the tryptophan fluorescence signal.

By titrating the peptide into the protein solution and monitoring the fluorescence, one can determine the binding affinity (Kd). Furthermore, by placing the iodophenylalanine at different positions within the peptide (e.g., N-terminus vs. C-terminus), this method can reveal the orientation of the bound peptide.[8]

Caption: Principle of fluorescence quenching by iodophenylalanine.

Application in Theranostics: Imaging and Treating Disease

"Theranostics" is a paradigm that combines diagnostics and therapeutics. Radioiodinated phenylalanine is a prime example of a theranostic agent, particularly in oncology.[5]

Principle: Exploiting Tumor Metabolism

Many cancer cells, particularly malignant gliomas and melanomas, exhibit increased metabolic activity and upregulate specific transporters to import nutrients.[5] One such transporter is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many tumors and transports large neutral amino acids like phenylalanine.[5] By labeling 4-iodo-L-phenylalanine with a radioisotope of iodine, the molecule becomes a radiopharmaceutical that is preferentially taken up by cancer cells via the LAT1 transporter.[5]

Choice of Isotope Dictates Application

The specific application is determined by the choice of iodine radioisotope.

| Isotope | Half-Life | Primary Emission | Core Application |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | Diagnostic Imaging (SPECT) |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | Diagnostic Imaging (PET)[9] |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | In vitro assays, Autoradiography |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β⁻), Gamma | Targeted Radionuclide Therapy[5] |

Diagnostic Imaging (PET/SPECT): Using isotopes like ¹²³I or ¹²⁴I, clinicians can visualize tumors and their metastases.[9] After administration, the radiotracer accumulates in LAT1-overexpressing tumors, and the emitted gamma rays or positrons are detected by a SPECT or PET scanner, respectively, providing a clear image of the disease extent.[9][10]

Targeted Radionuclide Therapy: When labeled with ¹³¹I, the molecule serves as a therapeutic agent.[5] The high-energy beta particles emitted by ¹³¹I travel only a few millimeters in tissue, delivering a cytotoxic dose of radiation directly to the tumor cells that have taken up the agent, while sparing much of the surrounding healthy tissue.[5]

Caption: Theranostic mechanism of radioiodinated phenylalanine.

Protocol: Radioiodination of Phenylalanine Precursors

Radiolabeling is a specialized procedure requiring appropriate facilities. A common method is the copper(I)-assisted nucleophilic exchange reaction.[11]

-

Precursor: Start with a suitable precursor, such as 2- or 4-bromo-L-phenylalanine.

-

Reaction Mixture: In a sealed vial, combine the precursor, a source of radioactive iodide (e.g., n.c.a. Na¹²³I), a copper(I) source (e.g., CuSO₄ with a reducing agent like SnSO₄), and appropriate buffers.[11]

-

Heating: Heat the reaction at a high temperature (e.g., 180°C) for a defined period (e.g., 24 hours) to facilitate the halogen exchange.[11]

-

Purification: After the reaction, the radioiodinated phenylalanine must be purified to remove unreacted iodide and precursors. This is typically done using high-performance liquid chromatography (HPLC).[11]

-

Quality Control: The final product's radiochemical purity must be assessed, typically by HPLC, to ensure it is suitable for use.[11] A purity of >99% is often required for clinical applications.

Conclusion and Future Outlook

Iodinated phenylalanine stands as a testament to the power of subtle chemical modification. From elucidating the fundamental three-dimensional structures of proteins to enabling the visualization and targeted destruction of cancer cells, its applications are both broad and impactful. The continued development of more efficient and robust methods for its site-specific incorporation, coupled with the discovery of new protein targets and advances in imaging and radiotherapy, ensures that iodinated phenylalanine will remain an indispensable tool in the arsenal of biochemists, structural biologists, and drug development professionals for years to come.

References

- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. P09.11.A IMPACT OF FET-PET IMAGING IN SURVEILLANCE OF THERANOSTIC TREATMENT WITH 4-L-[131I]IODO-PHENYLALANINE ([131I]IPA) IN RELAPSED GLIOBLASTOMA PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-L-3-iodophenylalanine for peptide synthesis

An In-Depth Technical Guide to the Application of Fmoc-L-3-Iodophenylalanine in Advanced Peptide Synthesis

Introduction: Beyond the Canonical Twenty

In the landscape of modern peptide science and drug development, the strategic incorporation of unnatural amino acids (UAAs) has become a transformative approach. Moving beyond the 20 proteinogenic amino acids allows researchers to imbue peptides with enhanced therapeutic properties, novel functionalities, and improved pharmacokinetic profiles. Among the arsenal of available UAAs, Fmoc-L-3-iodophenylalanine stands out as a particularly versatile and powerful building block.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Fmoc-L-3-iodophenylalanine. We will delve into its fundamental properties, provide field-tested protocols for its incorporation into peptide sequences, explore its use as a handle for sophisticated post-synthetic modifications, and discuss its key applications. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this unique reagent to its full potential.

Section 1: Physicochemical Properties and Core Advantages

Fmoc-L-3-iodophenylalanine is a derivative of phenylalanine distinguished by two critical features: the Nα-Fmoc protecting group and the iodine atom at the meta-position of the phenyl ring.[1] This combination is not merely incidental; it is a deliberate design that provides chemists with orthogonal control and a gateway to further chemical diversification.

| Property | Value | Reference |

| CAS Number | 210282-31-8 | [1] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][2] |

| Molecular Weight | 513.32 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| Melting Point | 135-139 °C | [1] |

| Optical Rotation | [a]D²⁵ = -19 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The Strategic Importance of its Functional Moieties

-

The Fmoc Group (Nα-9-fluorenylmethoxycarbonyl): The Fmoc group is the linchpin of modern solid-phase peptide synthesis (SPPS).[3] Its defining characteristic is its lability to basic conditions (typically a solution of piperidine in DMF), while remaining stable to the acidic conditions used to remove side-chain protecting groups.[4][] This "orthogonality" is fundamental, allowing for the sequential, controlled elongation of the peptide chain without premature deprotection of side chains.[3][6]

-

The 3-Iodo-Phenyl Moiety: The iodine atom is the reagent's key to versatility. Unlike a simple phenylalanine residue, the carbon-iodine (C-I) bond is a highly effective "chemical handle."[7] Its presence enables:

-

Post-Synthetic Modification: The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the site-specific introduction of a vast array of chemical groups after the peptide has been assembled.[7][8][9]

-

Radiolabeling: The iodine atom can be readily substituted with a radioisotope, such as ¹²⁵I or ¹³¹I, for use in medical imaging, metabolic studies, and high-sensitivity binding assays.[10]

-

Structural Probing: The bulky, electron-rich iodine atom can be used as a heavy-atom probe in X-ray crystallography or to modulate the peptide's conformation and binding interactions.

-

Caption: Key functional components of Fmoc-L-3-Iodophenylalanine.

Section 2: Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-L-3-iodophenylalanine into a growing peptide chain follows the standard, cyclical workflow of Fmoc-based SPPS.[11] The process involves the iterative removal of the Fmoc group to expose a free N-terminal amine, followed by the coupling of the next activated Fmoc-protected amino acid.

Caption: The standard workflow of a single Fmoc-SPPS cycle.

Expertise in Practice: Causality Behind Protocol Choices

While compatible with many coupling reagents, the incorporation of a relatively bulky UAA like Fmoc-L-3-iodophenylalanine benefits from the use of high-efficiency coupling reagents to ensure complete reaction and prevent deletion sequences.[1][12] Uronium/aminium salt-based activators such as HATU and HBTU are the authoritative choice for such tasks.[13] They react with the amino acid's free carboxyl group to form a highly reactive active ester in situ, which rapidly acylates the free N-terminal amine on the resin-bound peptide.[14] The choice of a non-nucleophilic base, like DIPEA, is critical to neutralize the protonated amine and facilitate the reaction without causing unwanted side reactions.

Detailed Protocol: Manual Coupling of Fmoc-L-3-Iodophenylalanine

This protocol is based on a 0.1 mmol synthesis scale.

-

Resin Preparation: Start with 0.1 mmol of a pre-swollen, Fmoc-deprotected peptide-resin in a reaction vessel. The resin should have a free N-terminal amine ready for coupling.

-

Reagent Preparation: In a separate vial, dissolve:

-

Fmoc-L-3-iodophenylalanine: 256.7 mg (0.5 mmol, 5 eq.)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 186.3 mg (0.49 mmol, 4.9 eq.)

-

Dissolve the above in 2 mL of N,N-Dimethylformamide (DMF).

-

-

Activation: To the dissolved amino acid/HATU mixture, add:

-

DIPEA (N,N-Diisopropylethylamine): 174 µL (1.0 mmol, 10 eq.)

-

Vortex the mixture for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.

-

-

Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.

-

Agitation: Agitate the reaction vessel at room temperature for 1-2 hours. For sequences known to be difficult, extending this time to 4 hours or performing a "double coupling" (repeating steps 2-5) is a reliable strategy to ensure completion.[12]

-

Washing: Drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

-

Confirmation (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (beads remain yellow) confirms the absence of free primary amines and indicates a successful coupling.[13]

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU / HCTU | Uronium/Aminium Salt | Highest reactivity, very fast, excellent for hindered amino acids.[12] | Higher cost, potential for side reactions if not used correctly. |

| HBTU / TBTU | Uronium/Aminium Salt | Highly reliable, cost-effective, the workhorse for standard and many difficult couplings.[13] | Slightly less reactive than HATU. |

| DIC / OxymaPure® | Carbodiimide / Additive | Low risk of racemization, cost-effective. | Slower reaction times compared to uronium salts. |

Section 3: Post-Synthetic Modification via Cross-Coupling

The true power of incorporating 3-iodophenylalanine is realized in post-synthetic modifications. The C-I bond serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex peptide-drug conjugates, labeled probes, and structurally diverse peptidomimetics directly on the solid support.[7][8] The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl iodide and a boronic acid, is a prime example.[9][15]

The general mechanism involves a catalytic cycle with a Palladium(0) species.[15][16] This cycle consists of three key steps: oxidative addition of the Pd(0) into the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]

Caption: Workflow for an on-resin Suzuki cross-coupling reaction.

Detailed Protocol: On-Resin Suzuki Coupling

This protocol is for modifying a peptide (0.1 mmol scale) containing a 3-iodophenylalanine residue.

-

Resin Preparation: Start with the fully assembled, N-terminally protected (Fmoc or Boc) peptide-resin containing the 3-iodophenylalanine residue. Swell the resin in DMF.

-

Reagent Preparation:

-

In a reaction vial, combine the boronic acid (0.5 mmol, 5 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (0.01 mmol, 0.1 eq.).

-

In a separate vial, prepare an aqueous solution of a base , such as 2M Sodium Carbonate (Na₂CO₃).

-

-

Inert Atmosphere: Place the peptide-resin in a sealable reaction vessel. Degas the system by bubbling argon or nitrogen through the resin slurry in DMF for 15-20 minutes. Maintaining an inert atmosphere is crucial as Pd(0) catalysts are oxygen-sensitive.[17]

-

Reaction: Add the boronic acid/catalyst mixture to the resin, followed by the aqueous base solution (approx. 1 mL). Seal the vessel and heat to 50-70 °C with agitation for 4-12 hours.

-

Washing: After the reaction is complete and cooled to room temperature, drain the solution. Wash the resin extensively to remove all traces of the palladium catalyst and other reagents. A typical wash sequence is: DMF (x3), Water (x3), DMF (x3), DCM (x3).

Section 4: Key Applications in Research and Drug Development

The ability to precisely incorporate an iodinated handle and subsequently modify it opens up numerous applications.

-

Peptide-Drug Conjugates (PDCs): The Suzuki or other cross-coupling reactions provide a covalent, stable, and site-specific linkage to attach cytotoxic agents, imaging agents, or other small molecule drugs to a targeting peptide.[18] This is a burgeoning field for creating next-generation targeted therapeutics.[18]

-

Radiolabeling for Diagnostics: The iodine atom can be directly replaced by a radioactive isotope (e.g., ¹²⁵I) using methods like the chloramine-T procedure, creating radiolabeled peptides for receptor binding assays, in vivo imaging (SPECT), or targeted radiotherapy.[10]

-

Protein Engineering: The introduction of a unique chemical handle allows for the site-specific labeling of proteins with fluorescent probes, spin labels, or cross-linking agents to study protein structure, dynamics, and interactions.[1]

Section 5: Final Cleavage, Deprotection, and Characterization

The final step in SPPS is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups. The C-I bond is stable to the strong acid conditions used in standard cleavage protocols.[7]

Detailed Protocol: Cleavage and Deprotection

-

Resin Preparation: After the final synthesis or modification step, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard, robust cocktail is Reagent B :

-

Trifluoroacetic Acid (TFA): 88%

-

Phenol: 5%

-

Water: 5%

-

Triisopropylsilane (TIS): 2%

-

Causality: TFA is the strong acid that performs the cleavage.[14] Phenol and TIS act as "scavengers," which are critical for quenching highly reactive cationic species (like the tert-butyl cation) that are released from side-chain protecting groups and could otherwise irreversibly modify sensitive residues like Tryptophan or Methionine.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate (which contains the cleaved peptide) into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

Analytical Characterization

The identity and purity of the final peptide must be rigorously confirmed.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the synthetic peptide.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): This technique is used to confirm that the molecular weight of the synthesized peptide matches the theoretical calculated mass, verifying the correct incorporation of the 3-iodophenylalanine and any subsequent modifications.[13]

Conclusion

Fmoc-L-3-iodophenylalanine is far more than a simple unnatural amino acid; it is a strategic tool that provides an unparalleled level of versatility in peptide chemistry. Its seamless integration into standard Fmoc-SPPS protocols, combined with the unique reactivity of the carbon-iodine bond, empowers researchers to design and synthesize highly complex and functionalized peptides. From creating sophisticated peptide-drug conjugates to enabling high-sensitivity imaging studies, Fmoc-L-3-iodophenylalanine is an indispensable building block for advancing the frontiers of chemical biology and therapeutic development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chempep.com [chempep.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 10. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. nobelprize.org [nobelprize.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-phe(3-I)-OH CAS number and molecular weight

An In-depth Technical Guide to Fmoc-3-Iodo-L-Phenylalanine (Fmoc-Phe(3-I)-OH) for Advanced Peptide Synthesis and Drug Discovery

Abstract

Fmoc-3-iodo-L-phenylalanine, a halogenated derivative of the proteinogenic amino acid L-phenylalanine, serves as a pivotal building block in modern peptide chemistry and pharmaceutical development. Its unique structure, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a strategically placed iodine atom, offers unparalleled versatility for researchers and scientists. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis principles, and critical applications. We will explore its role in Solid-Phase Peptide Synthesis (SPPS), the development of novel peptide-based therapeutics, and advanced biochemical applications such as radiolabeling and protein engineering. This document is intended to serve as an authoritative resource for professionals in drug development and biochemical research, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Advantage of Iodination

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptide drug candidates. Fmoc-3-iodo-L-phenylalanine (this compound) is a premier example of such a building block. The molecule consists of an L-phenylalanine core modified at the meta-position of the phenyl ring with an iodine atom and protected at its α-amino group with the Fmoc moiety.

The Fmoc group is fundamental to modern peptide synthesis, particularly in SPPS.[1] Its key advantage lies in its lability to mild bases, such as piperidine, while remaining stable to the acidic conditions often used to remove side-chain protecting groups.[1][2] This "orthogonal" protection strategy allows for the sequential and controlled assembly of amino acids into a desired peptide sequence.[1][3]

The true innovation of this reagent, however, lies in the iodine atom. Its presence confers several strategic advantages:

-

Enhanced Biological Activity: The steric bulk and electronic properties of iodine can significantly alter the conformation and binding affinity of a peptide, leading to improved potency and receptor selectivity.[4]

-

Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in-vivo half-life of a peptide therapeutic.

-

Chemical Handle for Post-Synthetic Modification: The carbon-iodine bond is a versatile functional group that can participate in a variety of cross-coupling reactions, allowing for the late-stage diversification of peptides.[5]

-

Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), enabling applications in medical imaging (SPECT) and targeted radiotherapy.[4][6][7]

-

Structural Biology: As a heavy atom, iodine can aid in solving the phase problem in X-ray crystallography, facilitating the determination of peptide and protein structures.

This guide will delve into the technical specifics of leveraging these advantages in a research and development setting.

Physicochemical Properties and Handling

Accurate characterization and proper handling of starting materials are prerequisites for reproducible and successful synthesis. This compound is typically supplied as a stable, off-white powder.[4][6] Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid | |

| Synonyms | Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH | [4][8] |

| CAS Number | 210282-31-8 | [4][8] |

| Molecular Formula | C₂₄H₂₀INO₄ | [4][8][9] |

| Molecular Weight | 513.32 g/mol | [8][9] |

| Appearance | Off-white powder | [4] |

| Purity (Typical) | ≥ 98% (HPLC) | [4] |

| Melting Point | 135-139 °C | [4] |

| Solubility | Soluble in polar organic solvents such as DMF, NMP, and DMSO. Insoluble in water. | [10] |

| Storage Conditions | Store at 0-8 °C, keep dry and protected from light. | [4] |

Note: A D-enantiomer, Fmoc-3-iodo-D-phenylalanine, is also commercially available (CAS: 478183-67-4) for specific applications requiring D-amino acid incorporation, such as increasing resistance to proteolysis.[6][11]

Synthesis and Quality Control

The synthesis of this compound, like other Fmoc-protected amino acids, is typically achieved through a nucleophilic acyl substitution reaction under basic conditions, often referred to as the Schotten-Baumann reaction.[1] The process involves the acylation of the α-amino group of 3-iodo-L-phenylalanine with an activated Fmoc reagent.

The general mechanism proceeds in two main steps:

-

Deprotonation: The amino group of the free amino acid is deprotonated in a basic aqueous medium, which significantly increases its nucleophilicity.[1]

-

Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic carbonyl carbon of the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This forms a tetrahedral intermediate that subsequently collapses, expelling the stable N-hydroxysuccinimide leaving group to yield the final Fmoc-protected product.[1]

Quality Control (QC): The purity of the final product is paramount for its successful use in peptide synthesis.[10] Rigorous QC is performed using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm chemical purity (typically >98%) and chiral HPLC to ensure enantiomeric purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to verify the structure and molecular weight.

Core Applications in Research and Development

This compound is a versatile tool employed across multiple stages of scientific investigation, from basic research to preclinical drug development.

A. Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a building block in SPPS.[4][6] This automated or semi-automated technique allows for the efficient construction of custom peptides.[12] The iodine-containing residue can be incorporated at any desired position within the peptide sequence, enabling systematic structure-activity relationship (SAR) studies. Researchers can probe how the size, electronics, and position of the iodine atom influence peptide conformation, stability, and interaction with biological targets.

B. Drug Development and Medicinal Chemistry: The unique properties of this amino acid make it invaluable in the design of peptide-based therapeutics.[4][6] By replacing a natural phenylalanine or tyrosine residue with 3-iodophenylalanine, medicinal chemists can fine-tune the pharmacological profile of a lead peptide. This modification can lead to enhanced binding affinity, improved selectivity for a specific receptor subtype, or increased resistance to enzymatic degradation, all of which are critical attributes for a successful drug candidate.

C. Radiolabeling for Diagnostics and Therapeutics: The carbon-iodine bond provides a direct route for introducing radioactive iodine isotopes into a peptide. This is particularly useful for:

-

Diagnostic Imaging: Peptides labeled with ¹²³I or ¹²⁵I can be used as imaging agents in Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the expression of specific receptors in vivo, aiding in disease diagnosis and patient stratification.[4][6]

-

Targeted Radiotherapy: By using a beta-emitting isotope like ¹³¹I, the peptide can selectively deliver a cytotoxic radiation dose to target tissues, such as tumors, that overexpress the peptide's cognate receptor.

D. Protein Engineering and Bioconjugation: The iodine atom serves as a reactive handle for post-synthetic modifications via cross-coupling chemistry. For example, a peptide containing an iodophenylalanine residue can be reacted on-resin with a thiol-containing compound in a copper-mediated reaction to generate a thiophenylalanine-containing peptide.[5] This opens up avenues for creating novel peptide structures, bioconjugates, and materials with unique electronic or redox properties.[5]

Experimental Protocol: Automated Fmoc-SPPS

This section provides a representative, step-by-step protocol for incorporating this compound into a growing peptide chain using an automated peptide synthesizer. The process is cyclical, with each cycle adding one amino acid.

Prerequisites:

-

Automated peptide synthesizer.

-

Solid support (e.g., Rink Amide resin for C-terminal amides).

-

Fmoc-protected amino acids, including this compound.

-

Reagents: Piperidine solution (20% in DMF), coupling reagents (e.g., HBTU/HOBt or HATU), activator base (e.g., DIPEA), and solvents (DMF, DCM).

Protocol Steps (Single Coupling Cycle):

-

Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes to ensure all reactive sites are accessible.

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain (or the resin linker) is removed by treating the resin with 20% piperidine in DMF. This is typically done in two stages (e.g., 2 minutes + 8 minutes) to ensure complete removal and liberate the free amine.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct. This step is critical to prevent side reactions in the subsequent coupling step.

-

Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base (DIPEA). This forms a highly reactive ester intermediate.

-

Coupling: The activated amino acid solution is transferred to the reaction vessel containing the resin. The mixture is agitated for a specified time (e.g., 45-90 minutes) to allow the coupling reaction to go to completion, forming a new peptide bond.

-

Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The synthesizer returns to Step 2 to begin the cycle for the next amino acid in the sequence.

Upon completion of the entire sequence, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA) with scavengers. The crude peptide is then purified by reverse-phase HPLC.

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a strategic tool that empowers chemists and biologists to push the boundaries of peptide design. Its utility in enhancing biological activity, improving pharmacokinetic profiles, and enabling advanced applications like radiolabeling and bioconjugation solidifies its role as an indispensable reagent in the modern laboratory.[4][6] As the field of peptide therapeutics continues to expand, the demand for sophisticated building blocks like Fmoc-3-iodo-L-phenylalanine will undoubtedly grow, paving the way for the development of next-generation diagnostics and medicines with enhanced precision and efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. calpaclab.com [calpaclab.com]

- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Unlocking Novel Biological Functions: A Technical Guide to the Incorporation of Unnatural Amino Acids

<

Authored by a Senior Application Scientist

Abstract